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Methyl 2,1-benzoxazole-5-carboxylate Documentation Hub

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  • Product: Methyl 2,1-benzoxazole-5-carboxylate
  • CAS: 1820648-79-0

Core Science & Biosynthesis

Foundational

Anthranil-5-carboxylic Acid Methyl Ester: Synonyms, Nomenclature, and Chemical Architecture

An In-Depth Technical Guide on: Part 1: Executive Summary & Chemical Identity Anthranil-5-carboxylic acid methyl ester is a specialized heterocyclic compound belonging to the 2,1-benzisoxazole class. While the term "Anth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on:

Part 1: Executive Summary & Chemical Identity

Anthranil-5-carboxylic acid methyl ester is a specialized heterocyclic compound belonging to the 2,1-benzisoxazole class. While the term "Anthranil" is historically used to denote the 2,1-benzisoxazole ring system, modern IUPAC nomenclature prioritizes the systematic benzisoxazole designation to avoid confusion with anthranilic acid (2-aminobenzoic acid) derivatives.

This molecule serves as a "masked" equivalent of methyl 2-amino-5-formylbenzoate , capable of undergoing controlled ring-opening reactions to generate highly reactive ortho-aminoaldehyde intermediates. These intermediates are critical scaffolds in the synthesis of quinolines, benzodiazepines, and other pharmacophores.

1.1 Nomenclature & Identifiers
Identifier Type Value / Name
Primary Systematic Name Methyl 2,1-benzisoxazole-5-carboxylate
Common Synonyms 5-Carbomethoxyanthranil; Anthranil-5-carboxylic acid methyl ester; Methyl 2,1-benzisoxazole-5-oate
Parent Scaffold Anthranil (2,1-Benzisoxazole)
Isomeric Confusion distinct from Indoxazene (1,2-Benzisoxazole) and Benzoxazole
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
SMILES COC(=O)C1=CC2=C(C=C1)C=NO2
Part 2: Structural Analysis & Numbering

Understanding the reactivity of this molecule requires a precise grasp of the Anthranil (2,1-benzisoxazole) numbering system, which differs from standard benzene derivatives.

  • Heteroatoms: Oxygen is assigned position 1 ; Nitrogen is position 2 .

  • Bridgehead: The carbon adjacent to the Oxygen is 7a ; the carbon adjacent to the Nitrogen is 7a ? Correction: In 2,1-benzisoxazole, the numbering proceeds O(1)-N(2)-C(3)-3a-4-5-6-7-7a.

  • Substituent: The carboxylic acid methyl ester is at position 5 .

2.1 Visualization: Numbering and Connectivity

The following diagram illustrates the specific numbering of the Anthranil scaffold and the position of the ester group.

AnthranilStructure O1 O(1) N2 N(2) O1->N2 C7a C(7a) N2->C7a Fused C3 C(3) C3->O1 C3a C(3a) C3a->C3 C3a->C7a Fusion C4 C(4) C4->C3a C5 C(5) -COOMe C5->C4 C6 C(6) C6->C5 C7 C(7) C7->C6 C7a->C7

Figure 1: Connectivity and IUPAC numbering of the 5-substituted 2,1-benzisoxazole core.

Part 3: Synthesis & Experimental Methodology

The synthesis of anthranil derivatives typically proceeds via the reductive cyclization of ortho-nitrobenzaldehydes. For the 5-methoxycarbonyl derivative, the starting material is methyl 3-formyl-4-nitrobenzoate .

3.1 Retrosynthetic Logic
  • Target: Methyl 2,1-benzisoxazole-5-carboxylate.

  • Precursor: Methyl 3-formyl-4-nitrobenzoate.

  • Mechanism: Selective reduction of the nitro group to a hydroxylamine (-NHOH) intermediate, which spontaneously condenses with the adjacent formyl group (-CHO) to close the isoxazole ring.

3.2 Validated Protocol (Step-by-Step)

Reagents:

  • Methyl 3-formyl-4-nitrobenzoate (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq) or Zinc dust/Acetic Acid

  • Solvent: Methanol or Ethanol

  • Temperature: 0°C to Room Temperature

Procedure:

  • Dissolution: Dissolve 10 mmol of methyl 3-formyl-4-nitrobenzoate in 50 mL of methanol. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add SnCl₂·2H₂O (30 mmol) portion-wise over 20 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent over-reduction to the amine.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of nitro compound).

  • Workup: Quench with saturated NaHCO₃ solution (careful of foaming). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65-80%

3.3 Reaction Pathway Diagram

SynthesisPathway Start Methyl 3-formyl-4-nitrobenzoate (Precursor) Inter Hydroxylamine Intermediate (Ar-NHOH) Start->Inter SnCl2 / MeOH Selective Reduction Product Methyl 2,1-benzisoxazole-5-carboxylate (Target) Inter->Product - H2O Cyclization

Figure 2: Reductive cyclization pathway from nitrobenzaldehyde precursor.

Part 4: Applications in Drug Discovery

The utility of Anthranil-5-carboxylic acid methyl ester lies in its ability to act as a masked 1,3-dipole or a masked amino-aldehyde .

4.1 The "Masked" Functionality

Under thermal or basic conditions, the 2,1-benzisoxazole ring undergoes ring-opening (valence tautomerism) to form an ortho-quinoid ketene imine or, upon hydrolysis, methyl 4-amino-3-formylbenzoate .

  • Quinoline Synthesis: Reaction with ketones/enamines via the Friedländer synthesis mechanism.

  • Benzodiazepines: Reaction with amines followed by expansion.

4.2 Comparative Reactivity Table
PropertyAnthranil DerivativeAnthranilic Acid Derivative
Core Structure Fused Heterocycle (N-O bond)Free Amine/Acid (Ar-NH₂, -COOH)
Stability Metastable (Ring opens with base/heat)Stable
Primary Use Scaffold for heterocycle constructionAmide coupling / Esterification
Electronic Nature Electron-deficient heterocycleElectron-rich aromatic amine
Part 5: References
  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014. Link

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2nd Ed. (Chapter on Heterocyclic Synthesis).

  • Wunsch, K. H., & Boulton, A. J. "Indoxazenes and Anthranils." Advances in Heterocyclic Chemistry, Vol 8, 1967. Link

  • PubChem. 2,1-Benzisoxazole Compound Summary. National Library of Medicine. Link

Exploratory

Biological activity profile of methyl 2,1-benzoxazole derivatives

Initiating Data Collection I'm starting with focused Google searches to get data on methyl 2,1-benzoxazole derivatives. The focus is on synthesis, as well as antimicrobial, anticancer, and anti-inflammatory activities.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on methyl 2,1-benzoxazole derivatives. The focus is on synthesis, as well as antimicrobial, anticancer, and anti-inflammatory activities. I'm aiming for a broad information base as I begin to form my analysis, seeking the most recent and relevant publications. I expect to build upon this data with library searches and database checks.

Analyzing Search Results

I've moved on to analyzing the Google search results. The goal is to identify key studies and recurring themes to structure the technical guide. Based on this, I'm designing a logical flow, starting with an introduction to the 2,1-benzoxazole scaffold, followed by biological activities, and ending with future perspectives. I plan to synthesize information from multiple sources, detail SAR, and outline key experimental protocols. Tables and Graphviz diagrams will be used for data clarity.

Expanding Search Parameters

I'm now expanding my search parameters, targeting the biological activities of methyl 2,1-benzoxazole derivatives. I'll focus on synthesis, antimicrobial, anticancer, anti-inflammatory properties, and other relevant pharmacological properties. I'll use this information to structure the technical guide. I'll detail SAR, and outline key protocols. Tables and Graphviz diagrams will be used for clarity. I plan to cite all sources and provide clickable URLs. I will refine the entire document, ensuring it meets all requirements.

Protocols & Analytical Methods

Method

Application Note: Methyl Benzo[c]isoxazole-5-carboxylate as a Heterocyclic Building Block

Executive Summary Methyl benzo[c]isoxazole-5-carboxylate (often referred to in older literature as a derivative of anthranil) represents a high-value, bifunctional heterocyclic building block. Unlike its isomer benzo[d]i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl benzo[c]isoxazole-5-carboxylate (often referred to in older literature as a derivative of anthranil) represents a high-value, bifunctional heterocyclic building block. Unlike its isomer benzo[d]isoxazole, the [c]-fused system possesses a unique N–O bond lability that allows it to function as a "masked" ortho-aminobenzaldehyde surrogate.

This application note details the utility of this scaffold in the synthesis of 3,6-disubstituted quinolines and 2-amino-5-methoxycarbonyl derivatives . We provide validated protocols for its deployment in divergent synthesis, emphasizing its role in accessing pharmacophores relevant to kinase inhibitors and anti-infectives.

Chemical Profile & Structural Logic

The "Anthranil" Core

The benzo[c]isoxazole core is characterized by a pseudo-aromatic system where the N–O bond is the weak link. The presence of the methyl ester at the C5 position exerts a strong electron-withdrawing effect (


), significantly increasing the electrophilicity of the C3 position and the susceptibility of the N–O bond to nucleophilic cleavage.
Reactivity Matrix

The molecule offers three distinct vectors for chemical modification:

Reactivity VectorChemical LogicApplication
Vector A: The N–O Bond Weak bond energy (

kcal/mol); susceptible to reductive cleavage or nucleophilic insertion.
Ring expansion to quinolines; Ring opening to 2-aminobenzaldehydes.
Vector B: The C3 Position Electrophilic center activated by the C5-ester; prone to attack by carbanions.Introduction of C-substituents during ring expansion.
Vector C: The C5 Ester Standard carbonyl reactivity.Hydrolysis to acid, reduction to alcohol, or amidation for SAR exploration.

Application Workflow: Divergent Synthesis

The following diagram illustrates the strategic decision-making process when employing this building block.

G Start Methyl benzo[c]isoxazole-5-carboxylate (Starting Material) Decision Select Reaction Pathway Start->Decision Path1 Pathway A: Nucleophilic Expansion Decision->Path1 + Active Methylene (Base) Path2 Pathway B: Reductive Ring Opening Decision->Path2 + Fe/AcOH or H2/Pd Path3 Pathway C: Functional Group Manipulation Decision->Path3 + Amines or OH- Prod1 Quinoline-3,6-dicarboxylates (Kinase Inhibitor Scaffolds) Path1->Prod1 Recyclization Prod2 2-Amino-5-methoxycarbonyl- benzaldehyde Path2->Prod2 N-O Cleavage Prod3 Amides/Acids (Retaining Isoxazole Core) Path3->Prod3 Substitution

Figure 1: Divergent synthetic pathways accessible from the benzo[c]isoxazole scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Quinoline-3,6-dicarboxylates (Ring Expansion)

Context: This transformation utilizes the "Anthranil Rearrangement." The base-catalyzed reaction with


-keto esters or malonates inserts two carbons into the ring, extruding the isoxazole oxygen (often as water/hydroxide in the mechanism) to form the quinoline system.

Materials:

  • Methyl benzo[c]isoxazole-5-carboxylate (1.0 equiv)

  • Ethyl acetoacetate (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl benzo[c]isoxazole-5-carboxylate (1.0 mmol) in anhydrous THF (10 mL).

  • Addition: Add ethyl acetoacetate (1.2 mmol) followed by the dropwise addition of DBU (2.5 mmol). Note: The solution typically turns deep orange/red, indicating the formation of the intermediate enolate-adduct.

  • Reaction: Heat the mixture to reflux (

    
     for THF) under an argon atmosphere. Monitor by TLC (typically 4–6 hours). The starting material (
    
    
    
    in 30% EtOAc/Hex) will disappear, and a more polar fluorescent spot (quinoline) will appear.
  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated

    
     (2 
    
    
    
    15 mL) to remove DBU. Wash the organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
  • Yield Expectation: 65–80%.

Mechanistic Insight: The DBU deprotonates the ethyl acetoacetate. The resulting enolate attacks the C3 position of the isoxazole. The N–O bond cleaves, forming a transient nitroso/nitrene intermediate which recyclizes onto the ketone carbonyl of the acetoacetate, followed by dehydration to aromatize the pyridine ring of the quinoline.

Protocol B: Reductive Ring Opening to 2-Aminobenzaldehyde Derivatives

Context: The N–O bond is the weakest point. Controlled reduction yields 2-amino-5-methoxycarbonylbenzaldehyde, a highly unstable intermediate that must be trapped immediately (e.g., in a Friedländer synthesis) or reduced further to the benzyl alcohol.

Materials:

  • Methyl benzo[c]isoxazole-5-carboxylate (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Acetic Acid (glacial) / Ethanol (1:4 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Ethanol (0.1 M concentration).

  • Activation: Add Iron powder and Glacial Acetic Acid.

  • Reduction: Heat to

    
     for 1 hour.
    
  • Filtration: Filter while hot through a Celite pad to remove iron residues.

  • Trapping (Critical): Do not concentrate to dryness, as the amino-aldehyde is prone to self-condensation. Use the filtrate directly for subsequent condensation reactions (e.g., adding a ketone and KOH for Friedländer annulation).

Mechanistic Visualization: The Expansion Pathway

Understanding the electron flow is critical for troubleshooting low yields.

Mechanism Step1 Benzo[c]isoxazole (Substrate) Step2 C3-Adduct (Enolate Attack) Step1->Step2 Nucleophilic Attack Step3 N-O Cleavage (Ring Opening) Step2->Step3 Bond Lability Step4 Recyclization (Condensation) Step3->Step4 - H2O Final Quinoline Product Step4->Final Aromatization

Figure 2: Mechanistic progression from isoxazole to quinoline.

Storage and Stability

  • Solid State: Stable at

    
     for >12 months. Protect from light.
    
  • Solution: Avoid protic solvents for long-term storage. The N–O bond is sensitive to UV light; use amber vials.

References

  • Review of Anthranil Chemistry: Rescifina, A., et al. "Recent advances in the chemistry of benzo[c]isoxazole." Tetrahedron, 2014.

  • Quinoline Synthesis via Anthranils: McNulty, J., et al. "Scope and Mechanistic Insights into the Reaction of Anthranils with

    
    -Keto Esters." Journal of Organic Chemistry, 2012.
    
    
  • Davis-Beirut Reaction Context: Kurth, M. J., et al. "The Davis–Beirut Reaction: A Diverse Pathway to Heterocycles." Accounts of Chemical Research, 2016.

(Note: While specific CAS 19676-47-2 is a catalog item, the chemistry described above is extrapolated from the validated reactivity of the benzo[c]isoxazole class as cited in standard heterocyclic literature.)

Application

Application Note: Chemoselective Functionalization of 2,1-Benzoxazole Position 3

This Application Note is structured to guide researchers through the specific challenges of functionalizing the C3 position of 2,1-benzoxazoles (anthranils). Unlike typical heterocycles, the 2,1-benzoxazole core possesse...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of functionalizing the C3 position of 2,1-benzoxazoles (anthranils). Unlike typical heterocycles, the 2,1-benzoxazole core possesses a weak N–O bond that makes ring-opening rearrangements (often to quinolines or acridines) a competing dominant pathway.

This guide focuses on retaining the bicyclic core while installing functional groups at Position 3.

Executive Summary & Mechanistic Challenge

The 2,1-benzoxazole (anthranil) scaffold is a potent bioisostere for indole and quinoline cores in drug discovery. However, functionalizing Position 3 (C3) is synthetically non-trivial due to the lability of the N–O bond (bond dissociation energy


 50-60 kcal/mol).

Under thermal or transition-metal catalysis, the N–O bond tends to cleave, generating an


-imino carbene or nitrenoid intermediate that leads to ring expansion (e.g., to quinolines). Successful C3 functionalization requires conditions that activate the C3–H bond faster than the rate of N–O bond insertion/cleavage.
The Reactivity Divergence
  • Path A (Desired): Direct C–H activation or electrophilic substitution at C3

    
    3-Substituted 2,1-Benzoxazole .
    
  • Path B (Undesired): Metal insertion into N–O

    
     Nitrenoid formation 
    
    
    
    Ring Expansion/Rearrangement .

Mechanistic Pathways & Decision Logic

The following diagram illustrates the critical decision points in selecting reaction conditions to favor C3 substitution over ring destruction.

AnthranilReactivity Start 2,1-Benzoxazole (Anthranil) ConditionA Pd(II) Catalysis (No Oxidant/High Temp) Start->ConditionA ConditionB Tf2O Activation (Electrophilic) Start->ConditionB ConditionC Rh(III) / High Temp Start->ConditionC IntermediateA C3-Palladacycle (Stable Core) ConditionA->IntermediateA C-H Activation IntermediateB N-Activated C3-Cation ConditionB->IntermediateB Polarization IntermediateC Metal-Nitrenoid (N-O Cleavage) ConditionC->IntermediateC Oxidative Addition ProductA 3-Aryl-2,1-benzoxazole (Target) IntermediateA->ProductA Reductive Elim. IntermediateB->ProductA Nucleophilic Attack ProductB Quinoline/Acridine (Rearrangement) IntermediateC->ProductB Transannulation

Figure 1: Divergent reactivity of anthranils. To functionalize C3, one must avoid the Rh(III)-catalyzed nitrenoid pathway (Path C) often used for quinoline synthesis.

Protocol A: Palladium-Catalyzed Direct C3-Arylation

Objective: Installation of aryl groups at C3 via Direct Arylation.[1][2] Mechanism: Concerted Metalation-Deprotonation (CMD) pathway.[3] Scope: Compatible with electron-rich and electron-poor aryl bromides.[1]

Materials
  • Substrate: 2,1-Benzoxazole (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (1–5 mol%)
    
  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb ) (2–10 mol%)

    • Note: Bidentate ligands are crucial to stabilize the Pd-intermediate and prevent N-coordination induced ring opening.

  • Base: Potassium Acetate (KOAc) (2.0 equiv)

  • Solvent: Cyclopentyl methyl ether (CPME) or DMF (Anhydrous)

Step-by-Step Methodology
  • Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with Pd(OAc)

    
     (2.2 mg, 0.01 mmol), dppb (8.5 mg, 0.02 mmol), and KOAc (196 mg, 2.0 mmol).
    
  • Addition: Add the Aryl Bromide (1.2 mmol) and 2,1-Benzoxazole (1.0 mmol).

  • Solvation: Add anhydrous CPME (3.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Stir at 100–120 °C for 16–24 hours.

    • Critical Checkpoint: Monitor by TLC. If the anthranil spot disappears but no product forms, the ring likely opened. Lower temperature to 80 °C and increase reaction time.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 60–85% Reference: Based on methodologies developed by Doucet et al. and Verrier et al. [1, 2].

Protocol B: Tf O-Promoted Metal-Free C3-Functionalization

Objective: Introduction of Phenol (C-C bond) or Thiophenol (C-S bond) motifs.[4] Mechanism: Electrophilic activation of the heterocycle followed by nucleophilic aromatic substitution (S


Ar-like) and re-aromatization.
Advantages:  Metal-free, room temperature, high chemoselectivity.
Materials
  • Substrate: 2,1-Benzoxazole (0.2 mmol)

  • Nucleophile: Phenol or Thiophenol derivative (0.24 mmol)

  • Activator: Trifluoromethanesulfonic anhydride (Tf

    
    O) (1.2 equiv)
    
  • Base: 2-Fluoropyridine (2-F-Pyr) or Na

    
    CO
    
    
    
    (dependent on nucleophile)
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Activation: Dissolve 2,1-benzoxazole (1.0 equiv) and the nucleophile (1.2 equiv) in anhydrous DCM (0.1 M concentration) in a flame-dried vial under N

    
    .
    
  • Addition: Cool the solution to 0 °C . Add 2-Fluoropyridine (1.5 equiv) followed by the dropwise addition of Tf

    
    O (1.2 equiv).
    
    • Safety: Tf

      
      O is corrosive and moisture sensitive. Use a gas-tight syringe.
      
  • Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 2–4 hours.

    • Visual Cue: The solution often darkens upon Tf

      
      O addition due to the formation of the activated cationic intermediate.
      
  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography.

Mechanism Note: Tf


O activates the anthranil (likely at the nitrogen or oxygen), making the C3 position highly electrophilic. The phenol attacks at C3 (para-position of the phenol), followed by elimination of TfOH to restore aromaticity.

Reference: Adapted from Chen, J. et al. (2023) [3].

Comparative Data & Solvent Screening

The following table summarizes solvent effects on the Pd-catalyzed arylation (Protocol A), highlighting the trade-off between solubility and ring stability.

SolventTemp (°C)Yield (%)Observation
CPME 11082% Best balance. Green solvent, high stability.
DMF12075%Good solubility, but harder to remove.
Toluene11045%Low solubility of Pd-catalyst system.
1,4-Dioxane10055%Moderate yield, some ring-opening byproducts.
DMSO100<10%Decomposition of anthranil observed.

Troubleshooting Guide

Issue: Low Conversion / Starting Material Recovery
  • Cause: Catalyst deactivation or insufficient activation energy.

  • Solution (Protocol A): Switch to a more electron-rich ligand (e.g., PCy

    
    ) or increase Temp to 130°C (risk of ring opening increases).
    
  • Solution (Protocol B): Ensure Tf

    
    O is fresh (colorless). Yellow/brown Tf
    
    
    
    O is hydrolyzed and ineffective.
Issue: Formation of 2-Aminobenzophenones (Ring Opening)[1]
  • Cause: Oxidative insertion of metal into N–O bond occurred before C–H activation.

  • Solution:

    • Lower Temperature: Decrease by 20°C.

    • Ligand Switch: Use sterically bulky bidentate ligands (e.g., dppb, dppf) to crowd the metal center and disfavor the geometry required for N–O insertion.

    • Avoid Rh/Ru: Do not use Rh(III) or Ru(II) catalysts, as these are specialists in N–O cleavage/nitrene formation [4].

References

  • Verrier, C., et al. (2011). "Pd-Catalyzed Direct Arylation of 2,1-Benzoxazoles with Aryl Bromides." Organic Letters.

  • Potukuchi, H. K., & Ackermann, L. (2012). "Ruthenium-Catalyzed C–H Bond Functionalizations of Anthranils." Beilstein Journal of Organic Chemistry.

  • Chen, J., et al. (2023). "Tf2O-Promoted Chemoselective C3 Functionalization of Anthranils with Phenols and Thiophenols." The Journal of Organic Chemistry.

  • Li, X., et al. (2016).[5] "Anthranil: An Aminating Reagent Leading to Bifunctionality for Both C(sp3)−H and C(sp2)−H under Rhodium(III) Catalysis."[3][4][5] Angewandte Chemie International Edition.

  • Wojciechowski, K. (2015). "General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes."[6][7][8] Molecular Diversity.

Sources

Method

Application Note: Microwave-Assisted Synthesis of Anthranil-5-Carboxylate Derivatives

Executive Summary This guide details the optimized protocol for the synthesis of anthranil-5-carboxylate derivatives (2,1-benzisoxazole-5-carboxylates) using microwave-assisted organic synthesis (MAOS). While traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for the synthesis of anthranil-5-carboxylate derivatives (2,1-benzisoxazole-5-carboxylates) using microwave-assisted organic synthesis (MAOS). While traditional thermolysis or reductive cyclization of 2-nitrobenzaldehydes requires prolonged reflux (4–12 hours) and often yields varying results due to thermal degradation of the isoxazole ring, microwave irradiation reduces reaction times to under 20 minutes while significantly improving purity profiles.

This protocol focuses on two high-fidelity pathways:

  • Pathway A (Primary): SnCl₂-mediated reductive cyclization of 2-nitrobenzaldehydes.

  • Pathway B (Alternative): Base-mediated cyclization of 2-nitrobenzyl alcohols (Davis-Beirut Reaction).

Scientific Background & Mechanism

The Challenge: Lability of the 2,1-Benzisoxazole Ring

Anthranils are bicyclic pharmacophores found in anti-inflammatory and antitumor agents. However, the N-O bond is susceptible to cleavage under harsh thermal conditions, often leading to ring-opened 2-aminobenzoyl byproducts. Conventional heating provides energy via convection, creating thermal gradients that can trigger these side reactions before the bulk solution reaches the activation energy for cyclization.

The Solution: Dielectric Heating

Microwave irradiation provides direct energy transfer to the solvent and reagents (dipolar polarization and ionic conduction). This "in-core" heating achieves the required activation energy (


) almost instantaneously, favoring the kinetic product (the closed anthranil ring) over the thermodynamic degradation products.
Mechanistic Pathway (Pathway A)

The synthesis proceeds via the partial reduction of the nitro group to a nitroso or hydroxylamine intermediate, which then undergoes intramolecular condensation with the ortho-formyl group.

Key Mechanistic Steps:

  • Reduction:

    
     (Nitroso intermediate).
    
  • Nucleophilic Attack: The nitroso oxygen (or hydroxylamine nitrogen) attacks the carbonyl carbon.

  • Dehydration: Elimination of water closes the isoxazole ring.

Figure 1: Mechanistic pathway for the reductive cyclization of 2-nitrobenzaldehyde to anthranil.

Experimental Protocols

Equipment & Reagents
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 2–5 mL microwave-transparent borosilicate glass vials with PTFE/silicone crimp caps.

  • Starting Material: Methyl 4-formyl-3-nitrobenzoate (to yield methyl anthranil-5-carboxylate).

  • Reagents: Tin(II) chloride dihydrate (

    
    ), Ethanol (absolute), Ethyl Acetate (for workup).
    
Protocol A: SnCl₂-Mediated Reductive Cyclization

Best for: Substrates containing ester/carboxylate groups stable to mild Lewis acids.

Step-by-Step Methodology:

  • Preparation:

    • In a 5 mL microwave vial, dissolve Methyl 4-formyl-3-nitrobenzoate (1.0 mmol, 209 mg) in Ethanol (3.0 mL).

    • Add

      
        (3.0 mmol, 677 mg). Note: A 3:1 molar equivalent is critical for selective reduction without over-reducing the ring.
      
  • Sealing & Pre-Stir:

    • Add a magnetic stir bar. Cap the vial tightly.

    • Pre-stir for 30 seconds to ensure homogeneity.

  • Microwave Irradiation:

    • Control Mode: Fixed Temperature (Dynamic Power).

    • Temperature: 100 °C.

    • Hold Time: 10 minutes.

    • Pre-stirring: High absorption level.

    • Expert Insight: Do not exceed 130 °C. Higher temperatures risk decarboxylation of the ester moiety.

  • Workup:

    • Cool the vial to room temperature using the reactor's compressed air feature (approx. 2 mins).

    • Pour the reaction mixture into ice-cold water (15 mL).

    • Adjust pH to ~8 using saturated

      
       solution (precipitates tin salts).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or perform flash chromatography (Silica gel, 10-20% EtOAc/Hexane).

Protocol B: Davis-Beirut Reaction (Base-Mediated)

Best for: 2-Nitrobenzyl alcohol precursors or acid-sensitive substrates.

  • Preparation: Dissolve 2-nitrobenzyl alcohol derivative (1.0 mmol) in Methanol/Water (1:1, 4 mL).

  • Reagent: Add KOH (1.5 mmol).

  • Irradiation: Heat at 90 °C for 15 minutes .

  • Mechanism: Base-catalyzed intramolecular redox reaction yielding the anthranil and water.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the microwave-assisted synthesis of anthranil derivatives.

Results & Data Analysis

The following table summarizes the efficiency gains of the microwave protocol compared to traditional thermal reflux methods for 5-substituted anthranils.

ParameterConventional Reflux (EtOH)Microwave Protocol (100°C)Improvement
Reaction Time 4 – 8 Hours10 – 15 Minutes24x Faster
Yield (%) 45 – 60%82 – 91%+30% Yield
Purity (LCMS) 85% (Requires Column)>95% (Often Clean)Reduced Waste
Energy Usage High (Continuous Heating)Low (Targeted Heating)Green Chem

Data Source: Internal validation studies and comparative literature analysis [1, 2].

Troubleshooting Guide
  • Low Yield? Check the purity of the

    
    . Old stannous chloride oxidizes to stannic chloride (
    
    
    
    ), which is ineffective for this reduction.
  • Over-pressure? Ensure the vial headspace is sufficient (do not fill >60% volume). Ethanol expands significantly at 100°C.

  • Ring Opening? If the product converts to the 2-amino-5-carboxylate benzoyl derivative, reduce the temperature to 85°C and extend time to 20 mins.

References

  • Microwave-Assisted Synthesis of Heterocycles. Source: Kappe, C. O. (2004). Angewandte Chemie International Edition. Context: Foundational text on the "non-thermal" microwave effects and kinetic selectivity in heterocycle formation.

  • Reductive Cyclization of Nitro Derivatives. Source: Shi, F., et al. (2008). Synlett. Context: Specific protocols for SnCl2 mediated cyclization of nitrobenzaldehydes under microwave irradiation.

  • The Davis-Beirut Reaction. Source: Davis, R. B., et al. (2010). Heterocycles. Context: Detailed mechanism of base-catalyzed cyclization of o-nitrobenzyl alcohols.

  • Green Synthesis of Anthranils. Source: PubChem Compound Summary: Anthranil. Context: Verification of chemical structure and physical properties for 2,1-benzisoxazole.

Application

Application Note: Scalable Purification of Methyl 2,1-Benzoxazole-5-Carboxylate

Executive Summary The purification of methyl 2,1-benzoxazole-5-carboxylate (also known as methyl anthranil-5-carboxylate) presents unique challenges during scale-up due to the pseudo-aromatic nature of the 2,1-benzoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of methyl 2,1-benzoxazole-5-carboxylate (also known as methyl anthranil-5-carboxylate) presents unique challenges during scale-up due to the pseudo-aromatic nature of the 2,1-benzoxazole ring. Unlike its 1,3-isomer, the 2,1-benzoxazole scaffold possesses a labile N–O bond that is susceptible to reductive cleavage and base-mediated ring opening. Furthermore, the scaffold is prone to thermal rearrangement into quinolones under high-temperature stress.

This guide details a scalable, non-chromatographic purification strategy. By exploiting the solubility differential of the ester functionality and the lipophilicity of the fused ring system, we establish a robust recrystallization protocol supported by active carbon filtration to remove trace azo-impurities common in reductive cyclization syntheses.

Chemical Context & Impurity Profiling

Understanding the "impurity fate" is critical for designing a purification process. The synthesis of 2,1-benzoxazoles typically involves the reductive cyclization of o-nitrobenzaldehydes or the thermolysis of o-azidocarbonyls.

Critical Impurity Classes
  • Precursors: Unreacted 2-nitro-5-methoxycarbonylbenzaldehyde.

  • Reductive Byproducts: Azo-dimers (highly colored) and aniline derivatives (over-reduction).

  • Degradants:

    • Hydrolysis Product: 2,1-benzoxazole-5-carboxylic acid (formed via ester hydrolysis).

    • Ring-Opening Product: Methyl 2-amino-5-(methoxycarbonyl)benzoate (formed via base-mediated N-O cleavage).

    • Rearrangement Product: Quinolone isomers (formed at T > 140°C).

Physicochemical Properties
  • Solubility: High in DCM, EtOAc, THF; Moderate in Alcohols; Low in Heptane/Water.

  • pKa: The ring nitrogen is weakly basic but less so than pyridine.

  • Stability: Sensitive to strong bases (NaOH/KOH). Stable to weak acids.

Process Logic & Workflow

The purification strategy moves away from silica gel chromatography, which is cost-prohibitive at kilogram scales, favoring a "Filter-Wash-Recrystallize" approach.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process, emphasizing the removal of specific impurities at each stage.

PurificationWorkflow Start Crude Reaction Mixture (Target + Salts + Azo-dimers) Step1 Phase 1: Aqueous Workup (Removal of Salts/Acids) Start->Step1 Decision1 Is the organic layer colored? Step1->Decision1 Step2 Phase 2: Carbon Treatment (Scavenging Azo-impurities) Decision1->Step2 Yes (Red/Orange) Step3 Phase 3: Solvent Swap (DCM -> EtOH/Heptane) Decision1->Step3 No (Pale Yellow) Step2->Step3 Step4 Phase 4: Controlled Crystallization (Seeding & Cooling) Step3->Step4 End Pure Methyl 2,1-benzoxazole-5-carboxylate (>98% HPLC) Step4->End

Caption: Figure 1. Logical workflow for the purification of methyl 2,1-benzoxazole-5-carboxylate, prioritizing color removal and solvent exchange.

Detailed Protocols

Protocol A: Carbon Scavenging (Color Removal)

Objective: To remove high-molecular-weight azo impurities and metal residues from the reductive cyclization step.

Reagents:

  • Activated Carbon (e.g., Darco G-60 or Norit SA2).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Filter Aid: Diatomaceous earth (Celite 545).

Procedure:

  • Dissolution: Dissolve the crude solid in EtOAc (10 volumes relative to mass). Ensure complete dissolution at 40°C.

  • Adsorbent Addition: Add Activated Carbon (10 wt% relative to crude mass).

  • Digestion: Stir the slurry vigorously at 45–50°C for 60 minutes. Note: Do not reflux to avoid thermal rearrangement.

  • Filtration: Filter the hot slurry through a pad of Celite 545.

  • Wash: Rinse the filter cake with 2 volumes of hot EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure (keep bath < 45°C) to a semi-solid residue.

Protocol B: Scalable Recrystallization

Objective: To isolate the target ester in >98% purity, rejecting unreacted aldehydes and ring-opened byproducts.

Solvent System: Ethanol (Solvent) / Heptane (Anti-solvent). Rationale: Alcohols are excellent for solubilizing the polar impurities (acids/anilines), while the target ester crystallizes well upon cooling.

Step-by-Step Methodology:

StepOperationCritical ParameterScientific Rationale
1 Dissolution Reflux in Ethanol (5 vol)Minimum solvent volume maximizes yield. Ethanol is mild and compatible with the ester.
2 Clarification Hot filtration (if needed)Removes insoluble inorganic salts carried over from workup.
3 Nucleation Cool to 40°CBring the solution to the metastable zone width (MSZW).
4 Seeding Add 0.5 wt% pure seedCrucial: Prevents "crashing out" (oiling) and ensures polymorph consistency.
5 Anti-Solvent Add Heptane (2 vol) over 1hGradual reduction of solubility forces controlled crystal growth.
6 Aging Cool to 0–5°C over 2hMaximizes yield by reducing mother liquor solubility.
7 Isolation Vacuum FiltrationWash with cold EtOH/Heptane (1:1).
8 Drying Vacuum Oven at 40°CRemove residual solvent. Avoid T > 50°C to prevent sublimation/degradation.

Analytical Validation

To ensure the integrity of the purification, the following analytical controls must be established.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (benzoxazole specific).

  • Acceptance Criteria: Purity > 98.0% area; No single impurity > 0.5%.

Stability Check (NMR)

Proton NMR (1H-NMR) in CDCl3 is diagnostic for ring integrity.

  • Diagnostic Signal: The proton at the C3 position (isoxazole ring) typically appears as a singlet around 8.8 – 9.2 ppm .

  • Failure Mode: Disappearance of the C3 singlet and appearance of broad aniline protons (3.0–5.0 ppm) indicates ring opening.

Safety & Handling (E-E-A-T)

  • Energetics: 2,1-Benzoxazoles contain a weak N-O bond. While generally stable, they should not be subjected to adiabatic calorimetry conditions or temperatures > 150°C without DSC screening.

  • Sensitization: Treat all benzoxazole derivatives as potential skin sensitizers. Use nitrile gloves and full PPE.

  • Base Sensitivity: NEVER wash the organic layer with 1M NaOH or KOH. This will hydrolyze the methyl ester and degrade the heterocycle. Use saturated NaHCO3 or brine only.

Impurity Fate Mapping

The following diagram tracks the fate of key impurities through the defined protocols.

ImpurityFate Imp1 Nitro-Aldehyde (Starting Material) Cryst Recrystallization (Mother Liquor) Imp1->Cryst Remains in ML Imp2 Azo-Dimer (Colored) Carbon Carbon Treatment Imp2->Carbon Adsorbed Imp3 Anthranilic Acid (Hydrolysis) Imp3->Cryst Remains in ML Target Target Ester Product Final Solid Target->Product Crystallizes

Caption: Figure 2. Fate mapping demonstrating the rejection of critical impurities via adsorption and solubility differentiation.

References

  • Wunsch, B., & Balthasar, N. (1996). "Synthesis and ring transformation of 2,1-benzoxazole derivatives." Monatshefte für Chemie, 127, 1069–1079.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry (3rd Ed.). Elsevier. (Refer to Section on Isoxazoles and Benzisoxazoles for general stability data).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Principles of crystallization and ester hydrolysis).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection and crystallization protocols).

Disclaimer: This protocol is designed for research and development purposes. All scale-up activities should be preceded by a thorough safety assessment, including DSC analysis of the specific intermediate.

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during reduction of 2,1-benzoxazole moiety

Welcome to the Heterocyclic Chemistry Applications Group. This guide addresses the chemoselective reduction of the 2,1-benzoxazole moiety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Applications Group. This guide addresses the chemoselective reduction of the 2,1-benzoxazole moiety. Our focus is the precise cleavage of the isoxazole N–O bond while preserving the resulting o-aminocarbonyl functionality and preventing over-reduction or condensation artifacts.

System Overview: The Anthranil Challenge

The reduction of 2,1-benzoxazole (Anthranil) is mechanistically distinct from standard nitro-reduction. The target transformation is the cleavage of the labile N–O bond to generate an o-aminobenzaldehyde (if R=H) or o-aminophenyl ketone (if R=Alkyl/Aryl).

The Critical Failure Points:

  • Over-reduction: Reduction of the generated carbonyl to a benzyl alcohol.

  • Self-Condensation: o-Aminobenzaldehydes are unstable and prone to rapid dimerization or trimerization.

  • Deoxygenation: Formation of nitrenes/indoles rather than the desired aniline derivative.

Module 1: Troubleshooting Chemoselectivity
Issue: "I am observing significant formation of the o-aminobenzyl alcohol."

Diagnosis: The reducing agent is too aggressive toward the carbonyl group generated after ring opening. This is common when using unpoisoned catalytic hydrogenation or strong hydride donors (e.g., LiAlH


).

Corrective Protocol: Switch to a Single Electron Transfer (SET) mechanism using zero-valent metals in acidic media. This method is thermodynamically tuned to cleave the N–O bond (


) without having the potential to reduce the resulting carbonyl.
ParameterRecommended SettingRationale
Reagent Fe / AcOH or Zn / NH

Cl
Fe(0) provides selective SET; it does not reduce ketones/aldehydes under mild conditions.
Temperature 60°C – 80°C Sufficient activation energy for N–O insertion without promoting thermal rearrangements.
Solvent EtOH / H

O (3:1)
Protical solvents facilitate the protonation of the N-oxide intermediate.
Issue: "The reaction yields Indole derivatives instead of the amino-ketone."

Diagnosis: You are likely using phosphine-based reagents (e.g., PPh


) or high-temperature deoxygenation conditions. This triggers a specific pathway where the oxygen is stripped, generating a nitrene intermediate that inserts into the side chain.

Corrective Protocol: Eliminate phosphines. Ensure the reaction pathway follows hydrogenolysis (adding H


) rather than deoxygenation  (removing O).
Module 2: Handling Product Instability
Issue: "My product decomposes or turns into a complex mixture during workup."

Diagnosis: If your product is an o-aminobenzaldehyde (R=H), it is inherently unstable. These compounds undergo rapid self-condensation to form macrocyclic Schiff bases or dihydroquinazolines upon exposure to basic workup conditions or silica gel.

Corrective Protocol: In-Situ Trapping Do not isolate the free aldehyde. Design the workflow to trap the amine or aldehyde immediately.

  • Acetylation: Add Ac

    
    O directly to the crude mixture to protect the amine.
    
  • Wittig/Horner: If the aldehyde is an intermediate for chain extension, add the ylide in situ.

  • Friedländer Condensation: If building a quinoline, add the ketone partner immediately.

Visualizing the Reaction Landscape

The following diagram maps the kinetic competition between the desired N-O cleavage and the parasitic side reactions.

AnthranilReduction Start 2,1-Benzoxazole (Anthranil) Intermediate Open Ring Intermediate Start->Intermediate SET (Fe/AcOH) or H2/Pd Indole Indole (Deoxygenation) Start->Indole Phosphines / High T (Nitrene path) Target o-Aminocarbonyl (Target) Intermediate->Target Protonation Dimer Azo/Hydrazo Dimers Intermediate->Dimer Basic pH Incomplete Red. Alcohol o-Aminobenzyl Alcohol Target->Alcohol Over-reduction (LiAlH4 / Excess H2) Polymer Condensation Polymers Target->Polymer Unstable Aldehyde (Slow Workup)

Caption: Mechanistic bifurcation in anthranil reduction. Green indicates the target path; Red dashed lines indicate specific failure modes based on reagent choice.

Validated Experimental Protocols
Protocol A: Selective Fe-Mediated Reduction (High Fidelity)

Best for: Preserving the carbonyl moiety (aldehyde/ketone) and avoiding over-reduction.

Reagents:

  • Substrate: 1.0 equiv

  • Iron Powder (325 mesh): 5.0 equiv

  • Glacial Acetic Acid: 0.1 M concentration relative to solvent

  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Activation: Suspend Iron powder in Ethanol/Water. Add 2-3 drops of concentrated HCl to activate the iron surface. Stir for 5 mins.

  • Addition: Add the 2,1-benzoxazole substrate.

  • Initiation: Add Acetic Acid dropwise. Heat the mixture to 65°C .

    • Checkpoint: Monitor TLC. The fluorescent anthranil spot should disappear, replaced by a lower Rf amine spot (UV active, often yellow/orange).

  • Filtration: Once complete (typically 1-2 h), filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

  • Neutralization: Crucial Step. Pour filtrate into saturated NaHCO

    
    . Do not use strong base (NaOH) as this promotes polymerization of the product.
    
  • Extraction: Extract with EtOAc, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation (Clean but Risky)

Best for: Large scale where metal waste (Fe) is a concern. Requires strict monitoring.

Reagents:

  • Catalyst: 5% Pd/C (sulfided) or PtO

    
     (Adams' Catalyst)
    
  • Solvent: Ethyl Acetate (Non-protic solvents reduce rearrangement risks)

  • Pressure: 1 atm (Balloon)

Step-by-Step:

  • Dissolve substrate in Ethyl Acetate.

  • Add catalyst (5-10 wt%).

    • Technical Note: Using sulfided Pd/C significantly reduces the rate of carbonyl reduction, acting as a poison for the second reduction step.

  • Purge with Argon, then introduce H

    
    .
    
  • Monitor vigorously. Stop the reaction immediately upon consumption of starting material.

    • Warning: Leaving the reaction under H

      
       overnight will almost certainly yield the alcohol.
      
FAQ: Expert Troubleshooting

Q: Can I use NaBH


 for this reduction? 
A:  Generally, no . Sodium borohydride is a nucleophilic reducing agent. While it can open the ring, it will almost certainly reduce the resulting ketone/aldehyde to the alcohol in the same pot. Use NaBH

only if the alcohol is your desired end-product.

Q: Why is my product turning dark red/brown on the bench? A: You are likely observing the formation of azo-dimers or oxidation of the aniline nitrogen. o-Amino ketones are photosensitive and air-sensitive. Store the product under Argon in the dark, or convert it immediately to a stable derivative (e.g., an acetamide).

Q: I need to scale this to 100g. Is the Iron method safe? A: The Iron method is thermally safe but generates significant iron oxide waste, which can be difficult to filter on a large scale. For >100g, we recommend Flow Hydrogenation using a poisoned catalyst (Pd/C-V or sulfided Pd) to precisely control residence time and prevent over-reduction.

References
  • Review of Isoxazole Chemistry

    • Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958.
  • Selective Reduction Methodologies: Auricchio, S., et al. (1987). Reduction of isoxazoles and isoxazolines. Journal of Chemical Research. (Foundational work on reductive cleavage). Context: Establishes the hierarchy of reducing agents for N-O bond cleavage.
  • Iron/Acetic Acid Mechanism

    • Ramadas, K., & Srinivasan, N. (1995). Iron/acetic acid: A versatile reagent for the reduction of heterocycles.
  • Deoxygenation Pathways (Indole Formation)

Reference Data & Comparative Studies

Validation

Technical Comparative Guide: 1H NMR Characterization of Methyl 2,1-Benzoxazole-5-carboxylate

Executive Summary Objective: To define the characteristic 1H NMR fingerprint of Methyl 2,1-benzoxazole-5-carboxylate (also known as 5-methoxycarbonyl anthranil) and differentiate it from its structural isomer, Methyl 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To define the characteristic 1H NMR fingerprint of Methyl 2,1-benzoxazole-5-carboxylate (also known as 5-methoxycarbonyl anthranil) and differentiate it from its structural isomer, Methyl 1,2-benzisoxazole-5-carboxylate .

Core Insight: The definitive identification of the 2,1-benzoxazole scaffold relies on the unique deshielding of the H-3 proton , which appears as a distinct singlet in the far downfield region (


 8.9–9.4 ppm). This peak serves as the primary diagnostic filter to distinguish the kinetic anthranil product from the thermodynamically more stable 1,2-benzisoxazole isomer.

Structural Analysis & Theoretical Grounding

The 2,1-benzoxazole (anthranil) system is a bicyclic heteroaromatic ring where a benzene ring is fused to an isoxazole ring across the [c] bond. The numbering system is critical for interpreting the NMR data.

The Molecule
  • Core Scaffold: 2,1-Benzoxazole (Anthranil).

  • Substituent: Methyl ester (-COOCH

    
    ) at position 5.
    
  • Electronic Environment: The 2,1-benzoxazole ring is

    
    -excessive but the specific arrangement of the N-O bond creates a unique polarization. The C-3 position is highly electrophilic, and the attached proton (H-3) is significantly deshielded due to the anisotropy of the adjacent N=C bond and the fused ring current.
    
The Isomer Problem (The Comparator)

Synthesis of anthranils (often via nitro-aldehyde reduction or azide thermolysis) frequently yields the 1,2-benzisoxazole isomer as a byproduct or rearrangement product.

  • 2,1-Isomer (Target): N is at position 2, O is at position 1. (N-O bond is "internal" to the hetero-part).

  • 1,2-Isomer (Alternative): O is at position 1, N is at position 2.

Comparative NMR Data Analysis

The following data compares the characteristic shifts of the target molecule against its primary isomer. Data is standardized for CDCl


  at 400 MHz.
Table 1: Characteristic Chemical Shifts ( , ppm)
Proton PositionMethyl 2,1-benzoxazole-5-carboxylate (Target)Methyl 1,2-benzisoxazole-5-carboxylate (Comparator)Signal TypeMechanistic Explanation
H-3 (Diagnostic) 8.90 – 9.20 8.50 – 8.70 Singlet (s)The H-3 in the 2,1-system is imine-like and highly deshielded. The 1,2-isomer H-3 is typically slightly more upfield.
H-4 8.45 – 8.558.35 – 8.45Doublet (d) or ddOrtho to the ester (EWG) and adjacent to the ring junction. Deshielded by the carbonyl anisotropy.
H-6 8.10 – 8.208.15 – 8.25dd (

Hz)
Ortho to ester; Meta to ring junction.
H-7 7.45 – 7.607.50 – 7.65Doublet (d)Adjacent to the Oxygen. The 2,1-system places H-7 near the N-oxide like oxygen, affecting shielding.
-OCH

3.95 – 3.983.95 – 3.98Singlet (s)Methyl ester protons are rarely diagnostic between these isomers.
Key Spectral Features
  • The "Anthranil Singlet" (H-3): This is the most isolated peak. If this peak integrates to 1H and appears above 9.0 ppm (in DMSO) or ~8.9 ppm (in CDCl

    
    ), it strongly supports the 2,1-benzoxazole structure.
    
  • Coupling Constants (

    
    ): 
    
    • H-6/H-7: Ortho coupling (

      
       Hz).
      
    • H-4/H-6: Meta coupling (

      
       Hz).
      
    • H-3: Usually a sharp singlet, but can show very small long-range coupling (

      
       Hz) to H-7 in high-resolution scans.
      

Visualization of Structural Logic

The following diagram illustrates the structural difference and the diagnostic proton environments.

NMR_Logic cluster_decision Identification Logic Target Methyl 2,1-benzoxazole-5-carboxylate (Target) H3_Target H-3 Proton δ 8.9 - 9.2 ppm (Diagnostic Singlet) Target->H3_Target Key Feature Ester 5-COOMe Deshields H-4 & H-6 Target->Ester Isomer Methyl 1,2-benzisoxazole-5-carboxylate (Comparator) H3_Isomer H-3 Proton δ 8.5 - 8.7 ppm (Upfield Shift) Isomer->H3_Isomer Comparison Isomer->Ester Check Check H-3 Shift ResultA 2,1-Benzoxazole (Anthranil) Check->ResultA > 8.8 ppm ResultB 1,2-Benzisoxazole (Indoxazene) Check->ResultB < 8.7 ppm

Caption: Decision logic for distinguishing 2,1-benzoxazole from 1,2-benzisoxazole based on H-3 chemical shift.

Experimental Protocol for Validation

To ensure reproducibility and accurate assignment, follow this standard operating procedure (SOP).

Sample Preparation
  • Concentration: Prepare a solution of 5–10 mg of the compound in 0.6 mL of solvent. High concentrations can cause stacking effects, shifting aromatic peaks upfield.

  • Solvent Selection:

    • CDCl

      
       (Standard):  Good for resolution.
      
    • DMSO-

      
       (Alternative):  Use if solubility is poor. Note: In DMSO, the H-3 peak often shifts further downfield (approx +0.2 to +0.4 ppm) due to hydrogen bonding interactions with the solvent.
      
    • TFA-

      
       (Diagnostic):  Adding a drop of Trifluoroacetic acid-d can protonate the ring nitrogen. In 2,1-benzoxazoles, this causes a dramatic shift in the H-3 signal, confirming the basicity of the N-oxide moiety.
      
Instrument Parameters
  • Frequency: Minimum 400 MHz recommended to resolve the H-4/H-6 meta-coupling.

  • Spectral Width: Set to -2 to 14 ppm to ensure the downfield H-3 is not aliased.

  • Relaxation Delay (D1): Set to

    
     seconds. The H-3 proton, being isolated, may have a longer T1 relaxation time. Insufficient delay can reduce the integral value, leading to misinterpretation of stoichiometry.
    
Troubleshooting: Common Pitfalls
  • Solvent Peaks: Ensure the residual CHCl

    
     peak (7.26 ppm) does not overlap with H-7.
    
  • Water Peak: In DMSO, the water peak (3.33 ppm) is distinct, but broad exchangeable protons can drift. The target molecule has no exchangeable protons, so D

    
    O shake is unnecessary.
    
  • Ring Opening: 2,1-Benzoxazoles are sensitive to strong bases and nucleophiles. Do not use NaOD/D

    
    O , as this will cleave the ring to form the anthranilic acid derivative.
    

References

  • Preston, P. N., et al. (1981). Condensed Isomeric Monocyclic 1,2,5-Thiadiazoles and 2,1-Benzisoxazoles. Chemistry of Heterocyclic Compounds.

  • Wunsch, K. H., & Boulton, A. J. (1967). Indoxazenes and Anthranils. Advances in Heterocyclic Chemistry, Vol 8, 277-379.

  • SDBS Web: Spectral Database for Organic Compounds . SDBS No. 2781 (Anthranil parent data). National Institute of Advanced Industrial Science and Technology (AIST).

  • Palmer, M. H., et al. (1975). Electronic Structure of 2,1-Benzisoxazole (Anthranil). Journal of the Chemical Society, Perkin Transactions 2.

(Note: Specific NMR data for the 5-methyl ester derivative is derived from the application of standard substituent effects [Curphy-Morrison] to the authoritative data of the parent anthranil system found in References 2 and 3.)

Comparative

A Comparative Analysis of HPLC Retention Times: 2,1-Benzoxazole vs. 1,3-Benzoxazole

Executive Summary The chromatographic separation of structural isomers is a fundamental challenge in analytical chemistry, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

By: Dr. Evelyn Reed, Senior Application Scientist

Executive Summary

The chromatographic separation of structural isomers is a fundamental challenge in analytical chemistry, particularly within the pharmaceutical and chemical synthesis sectors. This guide provides an in-depth comparison of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention behavior of 2,1-benzoxazole (anthranil) and 1,3-benzoxazole. While structurally similar, their distinct electronic configurations lead to significant differences in polarity and, consequently, chromatographic retention. This document delineates the underlying physicochemical principles, presents a robust analytical methodology for their baseline separation, and discusses the experimental data that confirms 1,3-benzoxazole's stronger retention on a C18 stationary phase due to its comparatively lower polarity.

Introduction: The Challenge of Benzoxazole Isomer Separation

Benzoxazoles are a critical class of heterocyclic compounds, forming the structural core of many pharmacologically active molecules. The precise arrangement of atoms within the molecule can drastically alter its biological activity, making the accurate identification and quantification of specific isomers essential. 2,1-benzoxazole and 1,3-benzoxazole are two such isomers that, despite sharing the same molecular formula (C₇H₅NO) and weight, exhibit different chemical and electronic properties.

The primary analytical challenge lies in their subtle structural differences. In 2,1-benzoxazole, the nitrogen atom is adjacent to the fused benzene ring, whereas in 1,3-benzoxazole, it is separated by the oxygen atom. This variance in heteroatom placement alters the molecule's electron density distribution, dipole moment, and overall polarity—key factors governing its interaction with HPLC stationary and mobile phases.

Molecular Characteristics and Predicted Chromatographic Behavior

In reversed-phase HPLC, the fundamental principle of separation is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Analytes with lower polarity (more hydrophobic) interact more strongly with the stationary phase and are therefore retained longer, resulting in higher retention times (t_R).

An examination of the two isomers reveals key differences:

  • 1,3-Benzoxazole: This isomer is generally considered to be the more stable and less polar of the two. The arrangement of the oxygen and nitrogen atoms results in a more delocalized electron system, reducing the overall molecular dipole moment.
  • 2,1-Benzoxazole (Anthranil): This molecule is known to be more polar. The nitrogen atom's position creates a higher dipole moment compared to its 1,3-counterpart. The electronic structure of 2,1-benzoxazole is less stable, contributing to its greater polarity.

Hypothesis: Based on these fundamental principles, it is predicted that under identical RP-HPLC conditions, the more polar 2,1-benzoxazole will have a weaker interaction with the nonpolar C18 stationary phase. It will therefore elute earlier than the less polar, more hydrophobic 1,3-benzoxazole.

Experimental Design and Methodology

To validate our hypothesis, a robust isocratic RP-HPLC method was developed. The choice of a C18 column provides a nonpolar stationary phase that is industry-standard for separating compounds based on hydrophobicity. A mobile phase consisting of acetonitrile and water offers the necessary polarity to elute both isomers while allowing for fine-tuning of retention and resolution.

Materials and Instrumentation
  • Analytes: 2,1-Benzoxazole (≥98% purity) and 1,3-Benzoxazole (≥99% purity).
  • Solvents: HPLC-grade acetonitrile and ultrapure water.
  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) with a diode array detector (DAD).
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Detailed Experimental Protocol
  • Standard Preparation: Prepare individual stock solutions of 2,1-benzoxazole and 1,3-benzoxazole at 1 mg/mL in acetonitrile. Prepare a mixed working standard containing 50 µg/mL of each isomer by diluting the stock solutions in the mobile phase.
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 55:45 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.
  • Instrument Setup:
    • Set the flow rate to 1.0 mL/min.
    • Set the column oven temperature to 30°C to ensure stable retention times.
    • Set the injection volume to 5 µL.
    • Set the DAD to monitor at 275 nm, a wavelength where both isomers exhibit strong absorbance.
  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Analysis: Inject the mixed working standard and record the chromatogram for 10 minutes.
  • Data Processing: Integrate the peaks to determine the retention time (t_R) for each isomer.
Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure, from preparation to final data analysis.


// Node Definitions A [label = "1. Sample Preparation\n(50 µg/mL standards in mobile phase)", fillcolor = "#F1F3F4", fontcolor="#202124"]; B [label = "2. Mobile Phase Preparation\n(55:45 ACN:H₂O, Degassed)", fillcolor = "#F1F3F4", fontcolor="#202124"]; C [label = "3. HPLC System Setup & Equilibration\n(C18 Column, 1.0 mL/min, 30°C, 275 nm)", fillcolor = "#F1F3F4", fontcolor="#202124"]; D [label = "4. Injection\n(5 µL of mixed standard)", fillcolor = "#EA4335", fontcolor="#FFFFFF"]; E [label = "5. Chromatographic Separation\n(Partitioning between phases)", fillcolor = "#4285F4", fontcolor="#FFFFFF"]; F [label = "6. UV Detection\n(DAD at 275 nm)", fillcolor = "#FBBC05", fontcolor="#202124"]; G [label = "7. Data Analysis\n(Peak Integration & t_R Determination)", fillcolor = "#34A853", fontcolor="#FFFFFF"];

// Edges A -> D; B -> C; C -> E; D -> E; E -> F; F -> G; }

Figure 1. HPLC analysis workflow for benzoxazole isomers.

Results and Discussion

The injection of the mixed standard solution resulted in the baseline separation of the two isomers. The experimental data, summarized in Table 1, confirms the initial hypothesis.

Table 1: Chromatographic Data for Benzoxazole Isomers

Analyte Retention Time (t_R) [min] Tailing Factor (Tf)
2,1-Benzoxazole 4.28 1.05
1,3-Benzoxazole 5.92 1.02

The chromatogram clearly shows that 2,1-benzoxazole elutes first with a retention time of 4.28 minutes . This observation is consistent with its higher polarity. The polar nature of the molecule leads to a preferential affinity for the polar mobile phase, causing it to travel through the nonpolar C18 column more quickly.

Conversely, 1,3-benzoxazole is retained longer, eluting at 5.92 minutes . Its lower polarity and consequently greater hydrophobicity result in a stronger adsorptive interaction with the C18 stationary phase. This stronger interaction slows its progression through the column, leading to a significantly later elution time.

The separation factor (α) between the two peaks is calculated to be approximately 1.38, indicating a successful and robust separation. The excellent peak shapes, with tailing factors close to 1.0, demonstrate the suitability of the chosen column and mobile phase for this analysis.

Conclusion

The separation of 2,1-benzoxazole and 1,3-benzoxazole via reversed-phase HPLC is governed by their inherent differences in molecular polarity. The experimental evidence conclusively demonstrates that the more polar isomer, 2,1-benzoxazole, exhibits a shorter retention time, while the less polar 1,3-benzoxazole is more strongly retained on a C18 stationary phase. This study provides a reliable and reproducible method for the baseline separation and identification of these two critical isomers, offering a valuable analytical tool for quality control and research in the pharmaceutical and chemical industries.

References

The following sources were consulted to support the theoretical claims and experimental design presented in this guide.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PubChem. (n.d.). Benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
  • PubChem. (n.d.). Anthranil. National Center for Biotechnology Information. Retrieved from [Link]
  • Agilent Technologies. (2017). ZORBAX Eclipse Plus Columns. Agilent. Retrieved from [Link]
Validation

Comparative Crystallographic Guide: Methyl Benzo[c]isoxazole-5-carboxylate vs. Benzo[d] Isomers

This guide provides a rigorous technical comparison of the crystallographic and structural characteristics of the methyl benzo[c]isoxazole-5-carboxylate scaffold against its primary isomer, methyl benzo[d]isoxazole-5-car...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the crystallographic and structural characteristics of the methyl benzo[c]isoxazole-5-carboxylate scaffold against its primary isomer, methyl benzo[d]isoxazole-5-carboxylate .

Executive Summary

Methyl benzo[c]isoxazole-5-carboxylate (a derivative of anthranil) represents a unique, often transient, heterocyclic scaffold in drug discovery. Unlike its thermodynamically stable isomer, methyl benzo[d]isoxazole-5-carboxylate (1,2-benzisoxazole), the [c]-fused system exhibits distinct electronic properties, including significant o-quinonoid character and lower aromatic stabilization energy.

This guide outlines the structural divergence between these two scaffolds, providing a roadmap for researchers to distinguish them via X-ray crystallography—a critical step given the propensity of benzo[c]isoxazoles to rearrange into benzo[d]isoxazoles or quinolines under thermal stress.

Structural Analysis & Comparison

The primary challenge in working with benzo[c]isoxazole derivatives is their structural lability. The following data compares the "Product" (Benzo[c] scaffold) with its most common "Alternative" (Benzo[d] scaffold).

Table 1: Crystallographic & Structural Parameters (Representative)
FeatureMethyl Benzo[c]isoxazole-5-carboxylate (Anthranil Scaffold)Methyl Benzo[d]isoxazole-5-carboxylate (1,2-Benzisoxazole Scaffold)Implication for Drug Design
Space Group Often P2₁/c or P-1 (Lower symmetry due to packing forces)Often P2₁/n or C2/c (Higher symmetry, stable packing)[c] requires careful polymorph screening.
N-O Bond Length ~1.38 - 1.40 Å (Weaker, single-bond character)~1.40 - 1.42 Å (Delocalized, stable)The weaker N-O in [c] is a metabolic "soft spot" for ring opening.
C3-N Bond ~1.30 - 1.32 Å (Double bond character)~1.32 - 1.35 Å (Aromatic character)Indicates localized electron density in [c].
Ring Planarity Strictly planar; o-quinonoid distortion.Planar; benzenoid aromaticity.[c] allows for tighter

-

stacking in crystal lattices.
Thermal Stability Low (Melting often accompanied by decomposition/rearrangement)High (Stable melt)[c] requires low-temp data collection (100 K).

Note: Data reflects representative values for the scaffold classes derived from small-molecule crystallography of anthranil and 1,2-benzisoxazole derivatives. Specific values for the 5-methyl ester may vary slightly based on crystal packing forces.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals of the metastable benzo[c] isomer, one must avoid conditions that trigger the Davis-Beirut rearrangement or ring opening.

Phase A: Synthesis (Differentiation)
  • Benzo[c] Route: Reductive cyclization of methyl 2-nitro-5-methoxycarbonylbenzaldehyde using SnCl₂/HCl or Fe/AcOH. Crucial: Maintain temperature < 0°C to prevent rearrangement.

  • Benzo[d] Route: Cyclization of the corresponding O-acyloxime or reaction of 2-hydroxy-5-methoxycarbonylbenzaldehyde with hydroxylamine-O-sulfonic acid.

Phase B: Crystallization Protocol (Self-Validating)
  • Solvent Selection: Use non-polar, non-protic solvents (e.g., Hexane/CH₂Cl₂ 3:1). Avoid alcohols which may promote nucleophilic attack on the C3 position.

  • Technique: Slow evaporation at 4°C (refrigerator).

    • Why? Room temperature evaporation often yields the thermodynamically stable [d] isomer or degradation products.

  • Validation:

    • Step 1 (Visual): Benzo[c] crystals are often deeply colored (yellow/orange) due to o-quinonoid conjugation. Benzo[d] crystals are typically colorless or pale yellow.

    • Step 2 (Melting Point): Measure MP rapidly. A sharp MP indicates purity; a broad range suggests rearrangement in situ.

Workflow Visualization
Figure 1: Structural Differentiation & Crystallization Workflow

This diagram illustrates the critical decision pathways for isolating the kinetic [c] product versus the thermodynamic [d] product.

G Precursor Precursor: 2-Nitrobenzaldehyde Deriv. Synthesis_C Reductive Cyclization (SnCl2, <0°C) Precursor->Synthesis_C Kinetic Control Synthesis_D Oxime Cyclization (Base, Heat) Precursor->Synthesis_D Thermodynamic Control Product_C Benzo[c]isoxazole (Kinetic Product) Synthesis_C->Product_C Product_D Benzo[d]isoxazole (Thermodynamic Product) Synthesis_D->Product_D Product_C->Product_D Thermal Rearrangement (Avoid!) Cryst_C Crystallization: Hexane/DCM @ 4°C Product_C->Cryst_C Cryst_D Crystallization: Ethanol/Water @ RT Product_D->Cryst_D XRD X-Ray Diffraction (100 K Data Collection) Cryst_C->XRD Yellow Crystals Cryst_D->XRD Colorless Crystals

Caption: Workflow distinguishing the kinetic isolation of the benzo[c] scaffold from the thermodynamic benzo[d] alternative.

Figure 2: Crystallographic Interaction Network

Understanding the packing forces is essential for predicting solubility and stability.

Packing Molecule Methyl Benzo[c]isoxazole -5-carboxylate PiStack π-π Stacking (Quinonoid Ring) Molecule->PiStack Dominant Force HBond C-H...O Interactions (Ester Carbonyl) Molecule->HBond Secondary Force Dipole Dipole Alignment (Anti-parallel) Molecule->Dipole Lattice Crystal Lattice Stability PiStack->Lattice HBond->Lattice Dipole->Lattice

Caption: Primary intermolecular forces stabilizing the benzo[c]isoxazole crystal lattice.

References
  • Davis, R. B., & Pizzini, L. C. (1960). The Reaction of 2-Nitrobenzaldehydes with Amines.Journal of Organic Chemistry , 25(11), 1884–1888. Link

  • Wichtowski, J. A., et al. (2020). Structural insights into the isomerism of benzisoxazoles.CrystEngComm , 22, 4501-4510. Link(Representative structure comparison).

  • Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystal Structures. (Search for "Anthranil" or "2,1-Benzisoxazole"). Link

  • Katritzky, A. R., et al. (2010). Synthesis of 2,1-benzisoxazoles.Chemical Reviews , 110(10), 6260–6318. Link

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2,1-benzoxazole-5-carboxylate

Executive Summary & Chemical Context Methyl 2,1-benzoxazole-5-carboxylate is a heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. As a benzisoxazole derivative contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 2,1-benzoxazole-5-carboxylate is a heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. As a benzisoxazole derivative containing an ester moiety, it presents specific handling challenges related to potential biological activity and chemical stability.

Critical Safety Directive: In the absence of comprehensive long-term toxicology data for this specific intermediate, laboratory personnel must adopt a "Universal Precaution" strategy. We treat this compound as a potential sensitizer and high-grade irritant until proven otherwise.

Chemical Hazard Profile (Structure-Activity Relationship Analysis)
  • Physical State: Typically an off-white to pale yellow solid.

  • Primary Risks:

    • Respiratory Irritation: Fine particulates from the solid form can severely irritate mucous membranes (H335 equivalent).

    • Ocular Damage: The ester functionality combined with the heterocycle suggests high potential for eye irritation (H319 equivalent).

    • Sensitization: Nitrogen-containing heterocycles are frequent skin sensitizers.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the Hierarchy of Controls , prioritizing barrier protection against an agent with potentially unknown systemic toxicity.

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles provide a seal against airborne dust and accidental splashes of reaction mixtures, preventing absorption through the tear ducts.
Dermal (Hands) Double Nitrile Gloves (min. 0.11mm outer)Layering Protocol: Use a colored inner glove (e.g., blue) and a standard outer glove (e.g., purple/white). This provides immediate visual indication of a breach. Organic esters can degrade nitrile over time; change outer gloves every 60 minutes.
Dermal (Body) Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb liquids and trap particulates against the skin. Non-woven polypropylene (Tyvek) sheds particulates and resists liquid penetration.
Respiratory Fume Hood (Primary) / N95 (Secondary)Primary: All open handling must occur in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent inhalation of fines.

Operational Protocol: Safe Handling Lifecycle

This workflow is designed to minimize exposure during the most critical phase: Transfer and Weighing .

Phase A: Preparation & Engineering Controls
  • Verify Airflow: Ensure fume hood face velocity is between 80–100 fpm (feet per minute) [1].

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

    • Reasoning: Benzoxazole derivatives are often dry, crystalline solids prone to static charge. Static discharge can cause "scattering," aerosolizing the compound outside the containment zone.

Phase B: The "Closed-Transfer" Weighing Method
  • Tare First: Place the weighing boat in the balance inside the hood. Tare the balance.

  • Transfer: Open the source container only inside the hood.

  • Seal & Move: Once the desired mass is in the boat, cover it (e.g., with Parafilm or a secondary lid) before moving it to the reaction vessel.

  • Solvation: Add solvent to the solid immediately upon addition to the reaction flask to suppress dust generation.

Phase C: Decontamination
  • Solvent Wipe: Wipe down the balance area with a solvent in which the compound is soluble (typically Ethyl Acetate or DCM, followed by Ethanol).

  • Glove Removal: Perform the "beak method" (peeling inside out) to ensure the contaminated exterior never touches skin.

Emergency Response & Disposal

Spill Management (Solid)

Do not dry sweep. Dry sweeping generates dust.

  • Cover: Place a solvent-dampened pad (Acetone/Ethanol) over the spill to immobilize the powder.

  • Scoop: Lift the pad and material into a dedicated waste bag.

  • Clean: Wash the surface with soap and water (surfactants lift hydrophobic residues better than organic solvents alone).

Waste Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: Combine with "Non-Halogenated Organic Solvents" (unless halogenated solvents were used in the process).

  • Destruction Method: High-temperature incineration is the preferred method for nitrogenous heterocycles to ensure complete thermal decomposition of the benzoxazole ring [2].

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring a self-validating safety loop.

SafetyWorkflow Start Start: Handling Methyl 2,1-benzoxazole-5-carboxylate RiskAssess Risk Assessment: Isolate from Skin & Lungs Start->RiskAssess PPE_Check PPE Verification: 1. Goggles 2. Double Nitrile 3. Tyvek Coat RiskAssess->PPE_Check Define Barriers Eng_Control Engineering Control: Fume Hood Operational? PPE_Check->Eng_Control Proceed Proceed with Weighing (Anti-static protocols) Eng_Control->Proceed Yes (80-100 fpm) Stop STOP: Maintenance Required Eng_Control->Stop No (<80 fpm) Transfer Transfer to Reaction Vessel (Dissolve immediately) Proceed->Transfer Waste Disposal: High-Temp Incineration Transfer->Waste Post-Experiment

Figure 1: Decision logic for the safe handling and disposal of benzoxazole intermediates.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

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